molecular formula C18H32BNO4 B13655151 tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13655151
M. Wt: 337.3 g/mol
InChI Key: UVEFBUQVFAZKPW-UHFFFAOYSA-N
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Description

tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound that features a spirocyclic structure with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and potassium acetate . The reaction is carried out under an inert atmosphere, typically using a degassed solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its ability to form stable boronate esters, which can interact with various molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 6-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)8-13(9-18)10-19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3

InChI Key

UVEFBUQVFAZKPW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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